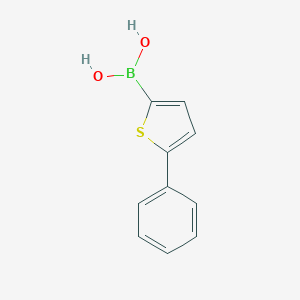
5-苯基噻吩-2-硼酸
描述
5-Phenylthiophene-2-boronic acid is a boronic acid derivative that is closely related to various boron-containing compounds studied for their unique chemical properties and applications. While the provided papers do not directly discuss 5-phenylthiophene-2-boronic acid, they do provide insights into the behavior of phenyl boronic acids and thiophene boronic acid derivatives, which can be extrapolated to understand the properties and potential applications of 5-phenylthiophene-2-boronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves borylation reactions or coupling reactions such as the Suzuki-Miyaura coupling. For instance, the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction is described, which could be relevant to the synthesis of 5-phenylthiophene-2-boronic acid derivatives .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic moiety. The boron atom can form chelates with diols, as seen in the structural studies of organoboron compounds . The molecular structure of 5-phenylthiophene-2-boronic acid would likely allow for similar chelation due to the boronic acid moiety.
Chemical Reactions Analysis
Phenyl boronic acids are known to participate in various chemical reactions, including catalytic processes and the formation of adducts with diols. For example, tris(pentafluorophenyl)borane, a related boron Lewis acid, is used in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions . Similarly, 5-phenylthiophene-2-boronic acid could potentially be involved in such reactions due to the reactivity of the boronic acid group.
Physical and Chemical Properties Analysis
Boronic acids typically exhibit unique physical and chemical properties, such as the ability to form reversible covalent bonds with diols, which is useful for saccharide recognition . The physical properties of boronic acid derivatives can be influenced by substituents on the phenyl ring, as demonstrated by the modulation of optical properties in phenyl boronic acid-grafted polymers . The presence of a thiophene ring in 5-phenylthiophene-2-boronic acid would contribute to its electronic properties, potentially affecting its reactivity and stability.
科学研究应用
聚合路易斯酸5-苯基噻吩-2-硼酸有助于制造主链有机硼烷聚合路易斯酸,展示出独特荧光传感特性。这些聚合物基于附着在硼上的不同取代基表现出不同的发光,其在传感路易斯碱性底物中的应用也值得注意 (Sundararaman 等人,2005)。
铃木-宫浦偶联该化合物在铃木-宫浦偶联过程中至关重要,特别是在 5-芳基噻吩-2-甲醛的合成中。这突出了其在复杂有机分子及其衍生物制备中的作用 (Hergert 等人,2018)。
荧光化学传感器硼酸衍生物,包括 5-苯基噻吩-2-硼酸,对于荧光化学传感器的开发至关重要。这些传感器能够检测碳水化合物、L-多巴胺、氟化物、铜离子、汞离子和过氧化氢,这对于疾病诊断和治疗至关重要 (Huang 等人,2012)。
光学调制这种化学物质在苯硼酸接枝、聚乙二醇包裹的单壁碳纳米管的光学调制中发挥作用。它在此处的应用对于糖识别技术的发展至关重要 (Mu 等人,2012)。
脲酶抑制和抗菌活性5-苯基噻吩-2-硼酸的衍生物,如 5-芳基噻吩磺酰胺,已显示出显着的脲酶抑制活性和抗菌特性。这突出了其在医学研究和药物中的潜在应用 (Noreen 等人,2017)。
杀虫剂和杀螨剂该化合物用于合成杀虫剂和杀螨剂,特别是在苯噻吩-2-基三唑的开发中。这一应用表明了其在农业化学中的重要性 (Cudworth 等人,2007)。
DNA 修饰5-苯基噻吩-2-硼酸有助于寡核苷酸的合成后修饰,展示了其在基因治疗和分子生物学研究中的潜力 (Steinmeyer 和 Wagenknecht,2018)。
作用机制
Target of Action
5-Phenyl-2-thienylboronic Acid, also known as (5-phenylthiophen-2-yl)boronic Acid or 5-Phenylthiophene-2-boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
In the SM coupling, the 5-Phenyl-2-thienylboronic Acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron reagent (5-Phenyl-2-thienylboronic Acid) transfers the nucleophilic organic group from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon–carbon bonds . The use of 5-Phenyl-2-thienylboronic Acid in this reaction can lead to the formation of various organic compounds . The downstream effects of this pathway depend on the specific organic groups involved in the reaction .
Pharmacokinetics
As an organoboron compound, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, the nature of the solvent used, and the specific conditions under which it is used .
Result of Action
The primary result of the action of 5-Phenyl-2-thienylboronic Acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .
安全和危害
When handling 5-Phenylthiophene-2-boronic acid, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation . In case of accidental release, it is advised to sweep up and shovel the compound into suitable containers for disposal .
未来方向
The use of boronic acids in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Given these findings, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs in the future .
属性
IUPAC Name |
(5-phenylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSMKSPHBJFXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379983 | |
| Record name | 5-Phenylthiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylthiophene-2-boronic acid | |
CAS RN |
306934-95-2 | |
| Record name | (5-Phenylthien-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylthiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


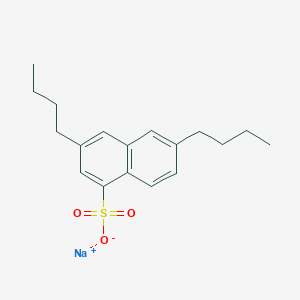
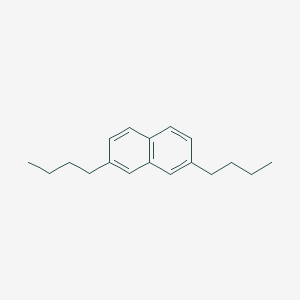
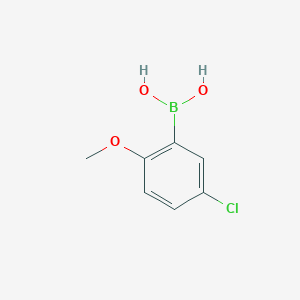
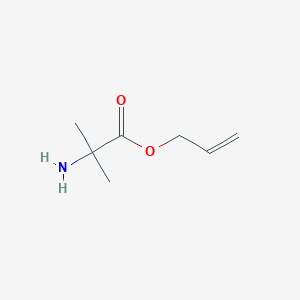

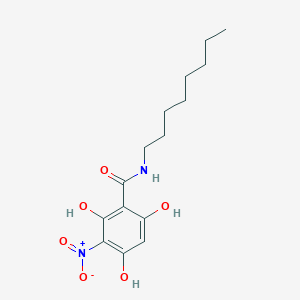

![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
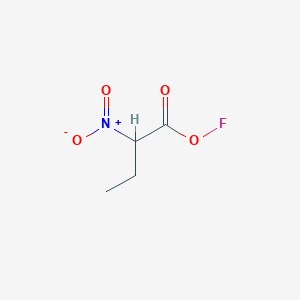
![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)
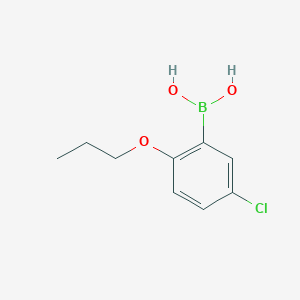
![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)
![1-(4-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethan-1-one](/img/structure/B151796.png)